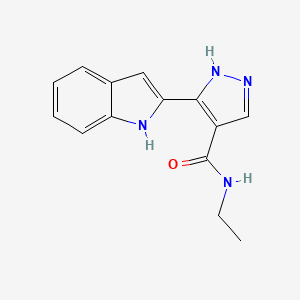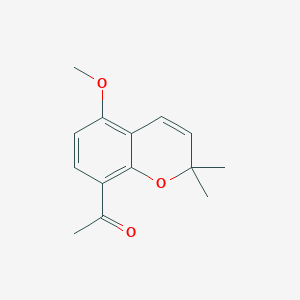
Theobromine, 1-(2'-methylallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theobromine, 1-(2’-methylallyl)- is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Theobromine, 1-(2’-methylallyl)- involves several steps. One common method starts with theobromine as the base compound. The synthesis typically involves:
Alkylation: Theobromine is reacted with an appropriate alkylating agent, such as 2-methylallyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Theobromine, 1-(2’-methylallyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of theobromine and 2-methylallyl chloride are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Theobromine, 1-(2’-methylallyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2’-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of theobromine.
Reduction: Reduced forms of theobromine derivatives.
Substitution: Various substituted theobromine derivatives depending on the nucleophile used.
Scientific Research Applications
Theobromine, 1-(2’-methylallyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
Theobromine, 1-(2’-methylallyl)- exerts its effects primarily through the inhibition of adenosine receptors. This inhibition leads to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may act as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels and promoting various physiological effects.
Comparison with Similar Compounds
Theobromine, 1-(2’-methylallyl)- is similar to other methylxanthines like caffeine and theophylline. it has unique properties due to the presence of the 2’-methylallyl group. This modification can alter its solubility, bioavailability, and overall pharmacological profile.
Similar Compounds
Caffeine: A well-known stimulant with a stronger effect on the central nervous system.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
Properties
CAS No. |
63906-62-7 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3 |
InChI Key |
DMWQAGFXWKNDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)


![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)


![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)


![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)

